molecular formula C8H4F3NO2S B1303370 4-(Trifluoromethylsulfonyl)benzonitrile CAS No. 312-21-0

4-(Trifluoromethylsulfonyl)benzonitrile

Cat. No.: B1303370
CAS No.: 312-21-0
M. Wt: 235.19 g/mol
InChI Key: UHCGSMMNICMDIX-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)benzonitrile is a useful research compound. Its molecular formula is C8H4F3NO2S and its molecular weight is 235.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGSMMNICMDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380671
Record name 4-(Trifluoromethanesulfonyl)benzonitrile
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Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-21-0
Record name 4-[(Trifluoromethyl)sulfonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethanesulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 4 Trifluoromethylsulfonyl Benzonitrile

Strategies for Trifluoromethylsulfonyl Group Introduction in Benzonitrile (B105546) Scaffolds

The direct synthesis of 4-(Trifluoromethylsulfonyl)benzonitrile is not commonly detailed; however, its formation can be approached through established methodologies in aromatic chemistry. One plausible pathway involves a multi-step sequence starting from a more accessible precursor, such as 4-halogenobenzonitrile. For instance, 4-chlorobenzonitrile (B146240) can be converted to 4-mercaptobenzonitrile (B1349081) by reaction with sodium sulfide (B99878) or sodium hydrogen sulfide. google.com Subsequent oxidation of the resulting thiol to a sulfonyl group, followed by a trifluoromethylation step, would yield the target compound.

Alternatively, a more direct approach involves the cyanation of a pre-functionalized benzene (B151609) ring. A relevant example is the palladium-catalyzed cyanation of 4-trifluoromethyl chlorobenzene (B131634) using potassium ferrocyanide as the cyanating agent to produce 4-trifluoromethyl benzonitrile. google.com A similar strategy could be employed starting with 4-halophenyl trifluoromethyl sulfone, where the halide is displaced by a cyanide group to form this compound.

Routes Utilizing this compound as a Synthetic Precursor

The this compound molecule is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethylsulfonyl group is one of the most powerful electron-withdrawing groups, which significantly stabilizes the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. harvard.edu This makes the -SO₂CF₃ moiety an excellent leaving group, facilitating the formation of new bonds at the C4 position of the benzene ring.

The reaction of this compound with nitrogen nucleophiles like morpholine (B109124) serves as a prime example of its utility in SNAr reactions. The strong activation provided by the sulfonyl group allows for the facile displacement of the trifluoromethylsulfinate anion by morpholine, leading to the formation of 4-morpholinobenzonitrile.

While direct literature for this specific transformation is not prevalent, analogous reactions strongly support its feasibility. For example, the synthesis of 4-Morpholino-3-(trifluoromethyl)benzonitrile is achieved by reacting 4-fluoro-3-(trifluoromethyl)benzonitrile (B1295485) with morpholine in the presence of potassium carbonate. chemicalbook.comnih.gov In this reaction, the fluorine atom acts as the leaving group. Given that the trifluoromethylsulfonyl group is a superior leaving group compared to fluoride (B91410), the reaction with this compound is expected to proceed efficiently, likely under mild conditions.

Table 1: Synthesis of a Morpholinylbenzonitrile Derivative via SNAr

Starting Material Reagent Product Yield Reference

The construction of carbon-nitrogen (C-N) bonds is fundamental in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. rsc.org this compound is an ideal substrate for forming such bonds via SNAr. Its high reactivity allows for coupling with a diverse range of nitrogen nucleophiles, including primary and secondary amines, anilines, and nitrogen-containing heterocycles. tcichemicals.comorganic-chemistry.org The reaction proceeds by the attack of the nitrogen nucleophile on the carbon atom bearing the sulfonyl group, followed by the departure of the trifluoromethylsulfinate leaving group, resulting in a new C-N bond. This method provides a transition-metal-free pathway to synthesize complex nitrogen-containing aromatic compounds. organic-chemistry.org

Advanced Synthetic Approaches for Related Trifluoromethylated Benzonitriles

The synthesis of structurally related trifluoromethylated benzonitriles often requires specialized, multi-step strategies to control regioselectivity and introduce the desired functional groups.

A notable example is the industrial synthesis of 4-amino-2-trifluoromethylbenzonitrile, a valuable chemical intermediate. A patented three-step process starts from m-trifluoromethyl fluorobenzene. google.comgoogle.com

Positional Bromination: The starting material is first brominated. This step uses reagents like dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid to install a bromine atom at the desired position on the aromatic ring. google.comgoogle.com

Cyano Group Displacement: The resulting bromo-intermediate undergoes a cyanation reaction. This is typically achieved using cuprous cyanide (CuCN) in a solvent like quinoline, where the bromine is replaced by a nitrile group. google.comgoogle.com

Advanced methods for functionalizing benzonitrile scaffolds often utilize radical-based reactions. Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, are pivotal for introducing trifluoromethyl (CF₃) groups onto aromatic rings. wikipedia.orgsantiago-lab.com This process typically involves the generation of a trifluoromethyl radical (•CF₃) via oxidation of the sulfinate, often with an oxidant like tert-butyl hydroperoxide. wikipedia.org The highly reactive •CF₃ radical can then add to the benzonitrile ring in a C-H functionalization reaction.

More recently, zinc-based sulfinate reagents, such as zinc difluoromethanesulfinate (DFMS), have been developed and shown to be exceptionally reactive for the direct functionalization of heterocycles and other aromatic systems. wikipedia.orgnih.gov These bench-stable solids can transfer fluoroalkyl radicals under mild conditions, offering an operationally simple and powerful tool for the late-stage functionalization of complex molecules, including those with a benzonitrile core. nih.govbiosynth.com

Formation of Bis(trifluoromethyl)benzonitrile Derivatives

The synthesis of complex benzonitrile derivatives incorporating a bis(trifluoromethyl) moiety often involves multi-step procedures, utilizing building blocks that already contain the key functional groups. One notable approach is the synthesis of a series of 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives, where substitutions on the piperazine (B1678402) ring introduce the bis(trifluoromethyl) group. nih.govacs.org

A general synthetic route for these types of compounds involves the reductive amination of a suitable aldehyde with a piperazine intermediate. nih.gov The reaction typically begins with a solution of a precursor, such as compound 6 (structure not detailed in the source), and a substituted aldehyde in methanol (B129727) and acetic acid. After a period of stirring, the reaction mixture is cooled, and a reducing agent like sodium cyanoborohydride (NaCNBH₃) is added. The reaction is then allowed to proceed at room temperature under an inert atmosphere for several hours. Upon completion, the solvent is removed under reduced pressure to yield the final product. nih.gov

This methodology has been successfully applied to synthesize various derivatives, including one featuring a 3,5-bis(trifluoromethyl)benzyl group attached to the piperazine nitrogen. nih.govacs.org The specifics of this synthesis, along with other examples from the same series, are detailed below.

Table 1: Synthesis of Substituted Benzonitrile Derivatives nih.gov

Compound IDFull Chemical NamePhysical StateMelting Point (°C)Yield (%)
8v 3-(4-((2-((4-(3,5-Bis(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileWhite solid96–9869.56
8c 3-(4-((2-((4-Butylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileWhite solid102–10465.24
8f 3-(4-((2-((4-Heptylpiperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrileBrown solid106–10864.62

Mechanistic Investigations and Reactivity of 4 Trifluoromethylsulfonyl Benzonitrile

Nucleophilic Aromatic Substitution Pathways Mediated by the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (-SO₂CF₃) group is a powerful electron-withdrawing group, which significantly activates the aromatic ring of 4-(Trifluoromethylsulfonyl)benzonitrile towards nucleophilic aromatic substitution (SₙAr). libretexts.org This activation stems from the group's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. numberanalytics.comyoutube.com The SₙAr mechanism involves two main steps: the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. chemistrysteps.com

In the context of this compound, the triflyl group, along with the nitrile group, deactivates the ring for electrophilic substitution but activates it for nucleophilic attack. libretexts.org The strong electron-withdrawing nature of these groups makes the aromatic ring electron-deficient and thus more susceptible to reaction with nucleophiles. youtube.com For an SₙAr reaction to occur, a leaving group, typically a halide, must be present on the ring, usually in a position ortho or para to the electron-withdrawing group. libretexts.orgwikipedia.org This specific orientation allows for effective resonance stabilization of the Meisenheimer complex. libretexts.org

The reactivity in SₙAr reactions is also influenced by the nature of the leaving group. Contrary to Sₙ1 and Sₙ2 reactions, the reactivity of halogens as leaving groups in SₙAr often follows the order F > Cl > Br > I. This is because the rate-determining step is often the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. chemistrysteps.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SₙAr)

Factor Influence on Reactivity Rationale
Electron-Withdrawing Groups (EWGs) Increases reactivity Stabilizes the negative charge in the Meisenheimer complex. numberanalytics.comyoutube.com
Position of EWGs ortho or para to the leaving group is required Allows for effective resonance stabilization of the intermediate. libretexts.org
Nature of the Nucleophile Stronger nucleophiles react more readily Facilitates the initial attack on the electron-deficient ring. numberanalytics.com
Leaving Group Ability F > Cl ≈ Br > I in many cases The high electronegativity of fluorine can facilitate the initial nucleophilic attack. chemistrysteps.com

Electrochemical Reactivity and Interfacial Adsorption Behavior of Nitrile Moieties

The electrochemical properties of benzonitrile (B105546) and its derivatives are of significant interest for applications in areas such as corrosion inhibition and materials science. orientjchem.org The nitrile group can interact with metal surfaces, influencing the interfacial behavior and electrochemical reactions.

In situ spectroelectrochemical techniques, such as surface-enhanced infrared absorption spectroscopy (SEIRA) and surface-enhanced Raman spectroscopy (SERS), provide real-time molecular-level information about the adsorption and reaction of molecules at electrode surfaces. utu.fiacs.orgbohrium.com These methods can be used to study the orientation and bonding of benzonitrile derivatives on various metal substrates. bohrium.com

Studies on the adsorption of benzonitrile on silicon surfaces have shown that the molecule can chemisorb in multiple geometries, interacting through either the cyano group or the phenyl ring. aps.org The specific adsorption geometry can be influenced by factors such as temperature. aps.org Vibrational spectroscopy has been employed to probe the orientation and concentration of benzonitrile molecules at the air/water interface, revealing information about hydrogen bonding between the nitrile group and water molecules. core.ac.uk

The redox processes of compounds in ionic liquids can be sensitive to the presence of nucleophilic species within the IL. mdpi.com For instance, the electrochemical behavior of iodine species in ILs is affected by the presence of chloride or bromide anions. mdpi.com This highlights the importance of the electrolyte composition in controlling the electrochemical reactions of dissolved species like benzonitrile derivatives.

Benzonitrile and its derivatives can undergo electrochemical reduction at the cathode. Research has shown that benzonitrile can act as a corrosion inhibitor for steel in acidic environments by adsorbing onto the metal surface and forming a protective film. orientjchem.org This adsorption alters the mechanism of the electrochemical corrosion reactions. orientjchem.org

The cathodic polarization behavior of steel in the presence of benzonitrile shows a suppression of the reduction reactions responsible for corrosion. orientjchem.org The effectiveness of the inhibition is dependent on the concentration of the benzonitrile compound. The adsorption mechanism is often described by models such as the Langmuir and Freundlich isotherms, and thermodynamic parameters can indicate a spontaneous and chemisorptive process. orientjchem.org

Radical Reactions Involving Trifluoromethylsulfonyl Species

The trifluoromethylsulfonyl group can participate in radical reactions. Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na) are common reagents used as sources of the trifluoromethyl radical (•CF₃). nih.govnih.gov These reactions are valuable for introducing the trifluoromethyl group into organic molecules, a common motif in pharmaceuticals and agrochemicals. rsc.org

The generation of the trifluoromethyl radical from these precursors can be initiated by various methods, including photoredox catalysis or the use of oxidizing agents. nih.govnih.gov Once formed, the •CF₃ radical can add to unsaturated bonds, such as those in alkenes or aromatic rings. nih.gov For example, the trifluoromethyl radical can add to an aromatic substrate to form a cyclohexadienyl radical, which can then be oxidized to the final trifluoromethylated aromatic product. nih.gov The stability of the radical intermediates formed during these reactions can influence the reaction's scope and efficiency. nih.gov

Reactivity of the Nitrile Group in Post-Synthetic Modifications

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable handle for the post-synthetic modification of molecules. numberanalytics.comchemistrysteps.comresearchgate.net Common transformations of the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. chemistrysteps.comlibretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comchemistrysteps.com The reaction proceeds through the formation of an imidic acid intermediate, which then tautomerizes to an amide. numberanalytics.com Further hydrolysis of the amide leads to the carboxylic acid. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org This reaction involves the nucleophilic attack of a hydride on the electrophilic carbon of the nitrile. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form an imine salt intermediate. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org

Cycloaddition Reactions: Aromatic nitriles can also participate in cycloaddition reactions. For example, they can react with azides in a [3+2] cycloaddition to form tetrazoles. numberanalytics.comnumberanalytics.com This type of reaction is useful for the synthesis of heterocyclic compounds. numberanalytics.com

Table 2: Common Post-Synthetic Modifications of the Nitrile Group

Reaction Type Reagents Product
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic acid or Amide numberanalytics.comchemistrysteps.com
Reduction LiAlH₄, then H₂O Primary amine chemistrysteps.comlibretexts.org
Grignard Reaction 1. RMgX 2. H₃O⁺ Ketone libretexts.org
Cycloaddition Azides (e.g., NaN₃) Tetrazole numberanalytics.comnumberanalytics.com

Decomposition and Degradation Pathways of this compound and Analogues

While specific experimental studies on the decomposition and degradation of this compound are not extensively documented in publicly available literature, potential pathways can be inferred from the known chemical reactivity of its constituent functional groups: the benzonitrile moiety and the aryl trifluoromethyl sulfone (triflone) group. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group significantly influences the reactivity of the entire molecule.

Degradation of this compound is likely to proceed through several potential pathways, primarily involving the cleavage of the C–S bond, hydrolysis of the nitrile group, and potential degradation of the trifluoromethyl group under harsh conditions.

Hydrolytic Pathways:

One of the primary degradation routes for benzonitriles is hydrolysis, which can occur under both acidic and basic conditions. oup.comwikipedia.orgwikipedia.org For this compound, this process would likely proceed in a stepwise manner. The initial step involves the hydrolysis of the nitrile group (-CN) to a benzamide (B126) intermediate, 4-(trifluoromethylsulfonyl)benzamide. Subsequent hydrolysis of the amide would yield 4-(trifluoromethylsulfonyl)benzoic acid. oup.comwikipedia.org The reaction rate is influenced by pH, with alkaline conditions generally favoring the hydrolysis of para-substituted benzonitriles. oup.com

Reductive Cleavage:

The carbon-sulfur (C–S) bond in aryl sulfones can be susceptible to cleavage under reductive conditions. researchgate.netmdpi.com In the case of this compound, reductive desulfonylation would lead to the formation of benzonitrile and byproducts derived from the trifluoromethylsulfonyl group. This type of degradation is often facilitated by transition metal catalysts. mdpi.com The cleavage of the C(sp²)–SO₂ bond is a key step in these transformations.

Thermal Decomposition:

Aromatic nitriles and sulfones are generally characterized by high thermal stability. researchgate.netmdpi.com Decomposition would likely occur at elevated temperatures, potentially leading to fragmentation of the molecule. The specific products would depend on the conditions, but could involve the release of sulfur oxides and fluorinated compounds. The thermal decomposition of structurally similar aromatic compounds often proceeds through complex, multi-step pathways. mdpi.com

Potential Degradation Products:

Based on the aforementioned pathways, a range of degradation products could be formed from this compound under various environmental or experimental conditions.

Degradation PathwayPotential IntermediatesPotential Final ProductsProbable Conditions
Hydrolysis 4-(Trifluoromethylsulfonyl)benzamide4-(Trifluoromethylsulfonyl)benzoic acid, AmmoniaAcidic or basic aqueous media oup.comwikipedia.orgwikipedia.org
Reductive Cleavage Aryl radical intermediatesBenzonitrile, Trifluoromethanesulfinic acidReductive environments, potentially with metal catalysts researchgate.netmdpi.com
Harsh Hydrolysis 4-Cyanobenzenesulfonic acid4-Carboxybenzenesulfonic acid, Fluoride (B91410) ionsExtreme pH and temperature

It is important to note that these pathways are proposed based on the established chemistry of related functional groups. Detailed experimental investigation is required to fully elucidate the specific decomposition and degradation mechanisms of this compound.

Applications and Functional Relevance in Advanced Chemical Research

Role in Medicinal Chemistry and Pharmaceutical Synthesis

In the realm of drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing the pharmacological profile of lead compounds. 4-(Trifluoromethylsulfonyl)benzonitrile serves as a key scaffold in this context, providing both a reactive nitrile handle for further chemical modification and the beneficial trifluoromethylsulfonyl moiety.

Introduction of the Trifluoromethylsulfonyl Group for Enhanced Biological Activity

The trifluoromethylsulfonyl (-SO2CF3) group is a powerful electron-withdrawing moiety that significantly influences a molecule's properties. Its inclusion in drug candidates is a deliberate strategy to enhance biological activity through several mechanisms. The trifluoromethyl component, in particular, is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles.

Key Physicochemical Contributions of the Trifluoromethylsulfonyl Group

Property Contribution to Drug Candidate Profile
Metabolic Stability Blocks oxidative metabolism, increasing biological half-life.
Lipophilicity Enhances permeability across biological membranes.
Binding Affinity Can strengthen interactions with target proteins and enzymes.

| Electron-Withdrawing Nature | Modulates the acidity/basicity (pKa) and electronic character of the molecule. |

Utilization as an Intermediate in the Synthesis of Therapeutically Relevant Compounds

This compound is a valuable intermediate in the synthesis of more complex, therapeutically relevant molecules. While specific, named drugs directly synthesized from this exact intermediate are not prominently detailed in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, benzonitrile (B105546) derivatives are crucial for creating inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway targeted in cancer immunotherapy. In one study, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated as PD-1/PD-L1 inhibitors, demonstrating the utility of the benzonitrile core in designing such agents.

Similarly, other fluorinated benzonitriles serve as key intermediates for major pharmaceuticals. The anti-cancer drug Bicalutamide, for example, uses 4-amino-2-trifluoromethylbenzonitrile in its synthesis. The synthesis of dual aromatase and sulfatase inhibitors, which are targets for hormone-dependent breast cancer, has been achieved using derivatives of 4-cyanophenyl-4H-1,2,4-triazole. nih.gov These examples highlight the chemical reactivity of the nitrile group and the proven value of the trifluoromethyl-substituted benzene (B151609) ring in constructing bioactive molecules, underscoring the potential of this compound for similar applications.

Design Principles for Fluorinated Benzonitrile-Containing Drug Candidates

The design of drug candidates incorporating a fluorinated benzonitrile moiety is guided by established medicinal chemistry principles. The nitrile group is particularly versatile; it can act as a bioisostere for other functional groups like carbonyls or halogens and can participate in crucial binding interactions with target proteins through hydrogen bonds, polar interactions, or covalent bonds. Its inclusion can also enhance selectivity and modulate physicochemical properties to improve bioavailability.

"Fluorine editing," or the strategic placement of fluorine atoms or trifluoromethyl groups, is a prevalent protocol in drug candidate optimization. This strategy is employed to:

Block Metabolic Hotspots: Replacing a hydrogen atom with fluorine can prevent metabolic breakdown at that position.

Fine-Tune Physicochemical Properties: The trifluoromethyl group can be used to adjust lipophilicity and permeability.

Enhance Binding Affinity: The unique electronic properties of fluorine can lead to stronger and more selective interactions with a biological target.

Medicinal chemists combine these strategies, using the nitrile group as a key interaction point or a synthetic handle, while leveraging the trifluoromethylsulfonyl group to enhance the drug-like properties of the molecule, such as stability and potency.

Utility in Agrochemical Development

The same properties that make fluorinated compounds attractive in pharmaceuticals also make them highly effective in agrochemicals. The introduction of fluorine can significantly boost the efficacy of herbicides, fungicides, and insecticides.

Building Block for Herbicides, Fungicides, and Insecticides

This compound is identified as a building block for the formulation of various agrochemicals. Benzonitrile-based herbicides have been used for decades to control broad-leafed weeds in agriculture. nih.gov The trifluoromethyl group is a common feature in modern pesticides, with over 40% of fluorine-containing pesticides on the market containing this moiety. organic-chemistry.org The combination of these two functional groups in this compound makes it a promising scaffold for developing new active ingredients in crop protection. For instance, trifluoromethyl-substituted 1,2,4-triazoles, which can be synthesized from related intermediates, are known to possess significant biological properties relevant to pesticides. nih.gov

Structure-Activity Relationship Studies in Agrochemicals Containing Trifluoromethylsulfonylbenzonitrile Moieties

Structure-activity relationship (SAR) studies are fundamental to optimizing the performance of agrochemicals. These studies systematically modify a lead compound's structure to determine which parts of the molecule are essential for its biological activity.

While specific SAR studies focused exclusively on the this compound moiety are not widely published, research on structurally related compounds provides valuable insights. For example, a study on novel phenyl trifluoroethyl thioether derivatives developed as acaricides (mite-killing agents) demonstrated how different substitutions on the benzyl (B1604629) group attached to the core structure significantly impacted their lethality against carmine (B74029) spider mites. The most potent compounds from this study showed significantly higher activity than existing commercial pesticides. Such research underscores a common principle in agrochemical design: small structural modifications can lead to substantial changes in efficacy, selectivity, and environmental profile. These principles are directly applicable to the development of novel agrochemicals derived from the this compound scaffold.

Contributions to Materials Science and Electrochemistry

The distinct electronic properties and structural motifs of this compound and its derivatives make them valuable components in the design and development of advanced materials with tailored electrochemical characteristics.

Development of Electrolyte Additives for Energy Storage Devices (based on related benzonitrile compounds)

The quest for higher energy density and longer cycle life in lithium-ion batteries has spurred research into novel electrolyte additives. Benzonitrile derivatives, particularly those with strong electron-withdrawing groups like the trifluoromethyl group, have emerged as promising candidates. For instance, the related compound 4-(trifluoromethyl)benzonitrile (B42179) (4-TB) has been investigated as an electrolyte additive for high-voltage lithium-ion batteries. researchgate.net

Quantum chemical calculations have been employed to understand the influence of the substituent position on the performance of trifluoromethyl benzonitrile isomers as additives. These studies, which calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, help in predicting the electrochemical behavior of these compounds. nyu.edu The formation of a dense and stable CEI protective film, with a thickness ranging from 15.0 to 40.0 nm after the initial charge-discharge cycle, has been observed with the use of 4-TB. nyu.edu

The following table summarizes the key findings related to the use of 4-(trifluoromethyl)benzonitrile as an electrolyte additive:

Parameter Observation Reference
Additive Concentration0.5 wt.% consensus.app
Cathode MaterialLiNi0.5Mn1.5O4 researchgate.netconsensus.app
Key BenefitSignificantly improves cyclic stability and capacity retention. consensus.app
MechanismForms a low-impedance protective film on the cathode surface. researchgate.net
Protective Film ActionPrevents electrolyte oxidation and decomposition, and manganese dissolution. researchgate.netconsensus.app

Investigation of Interfacial Phenomena in Ionic Liquid Systems

While direct studies on this compound in ionic liquid systems are not extensively documented, research on related molecules provides valuable insights. For example, benzonitrile has been used as a molecular probe to study the local environment within ionic liquids. nih.gov The nitrile stretching vibration (νCN) is sensitive to the surrounding chemical and electrostatic environment, making it a useful tool for investigating hydrogen bonding and intrinsic electric fields within the IL. nih.gov Such studies have revealed that benzonitrile preferentially locates in the charged domains of ionic liquids. nih.gov

Design of Functional Materials Incorporating Nitrile and Sulfonyl Groups

The nitrile and sulfonyl functional groups are key components in the design of various functional polymers and materials. The strong dipole moment of the nitrile group can lead to enhanced intermolecular interactions, which can influence properties like the glass transition temperature (Tg) of polymers. lu.se For instance, the incorporation of nitrile-containing monomers into polymethacrylates and polystyrenes can be used to tune and control the Tg for specific applications. lu.se

Polymers of intrinsic microporosity (PIMs) are a class of materials with exceptionally high fractional free volumes, making them suitable for membrane-based gas separation. The properties of PIMs can be tuned by incorporating monomers with specific functional groups. For example, tetrafluoro-based monomers containing trifluoromethyl and phenylsulfone pendent side groups have been used to synthesize modified PIMs with increased gas-pair selectivity. researchgate.net The nitrile groups in PIMs are also reactive and can be chemically modified to introduce other functionalities to enhance properties like CO₂ affinity. researchgate.net

Furthermore, soluble aromatic poly(amide-imide)s (PAIs) have been prepared from diamide-diamine monomers containing trifluoromethyl groups. nih.gov The incorporation of these groups enhances the solubility of the polymers in organic solvents without compromising their high thermal stability. nih.gov Vinyl monomers bearing a sulfonyl(trifluoromethanesulfonyl)imide (STFSI) group have also been synthesized and polymerized to create water-soluble polymers. rsc.org

Application as a Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, enabling a range of chemical transformations for the construction of complex molecular architectures.

Regioselective and Chemoselective Transformations

The distinct electronic nature of the functional groups in this compound and its derivatives allows for high regioselectivity and chemoselectivity in various reactions. For instance, the related compound 4-(Trifluoromethyl)benzonitrile participates in the nickel-catalyzed arylcyanation of 4-octyne. This reaction demonstrates the ability to selectively add the aryl and cyano groups across the alkyne.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and the regioselectivity of these reactions with polyhalogenated substrates is a subject of intense study. rsc.orgresearchgate.net While specific examples with this compound are not extensively reported, the principles governing regioselectivity in similar systems are well-established. The choice of ligand in palladium catalysis can often control the site of reaction. rsc.org

The functionalization of azoles is another area where regioselectivity is crucial. mdpi.comresearchgate.net The development of catalytic systems that can direct the alkylation or arylation to a specific nitrogen atom in the azole ring is an active area of research. mdpi.com Furthermore, regioselective 1,3-dipolar cycloaddition reactions of benzonitrile oxide with various dipolarophiles have been reported, leading to the synthesis of spiro heterocycles. researchgate.net

Green Chemistry Approaches Utilizing this compound or its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of the synthesis of benzonitrile and its derivatives, several green approaches have been explored.

One notable example is the synthesis of benzonitrile from benzaldehyde (B42025) using an ionic liquid as a recyclable catalyst and reaction medium. researchgate.netrsc.org This method avoids the use of metal salt catalysts and corrosive acids, and the ionic liquid can be easily separated and reused. researchgate.netrsc.org This approach is applicable to a variety of aromatic, heteroaromatic, and aliphatic nitriles. rsc.org

The synthesis of sulfonyl-containing compounds has also been a focus of green chemistry research. An environmentally benign synthesis of sulfonamides has been developed that uses water as the solvent and avoids organic bases. researchgate.net More recently, a safe, low-cost, and eco-friendly method for the synthesis of sulfonyl fluorides has been reported, which utilizes the reaction of thiols and disulfides with specific reagents to produce non-toxic by-products. sciencedaily.com An eco-friendly synthesis of trifluoromethanesulfonyl fluoride (B91410) has also been demonstrated through optimized halogen exchange reactions. mdpi.comresearchgate.net These green methodologies for the synthesis of the constituent functional groups of this compound highlight the potential for more sustainable production routes for this and related compounds.

Spectroscopic Characterization and Computational Modeling Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Modern spectroscopic techniques offer powerful tools for probing the intricacies of molecular structure and observing chemical reactions as they occur.

Sum Frequency Generation (SFG) and Difference Frequency Generation (DFG) are nonlinear optical spectroscopic techniques that are particularly sensitive to interfaces. wikipedia.orgrp-photonics.com These methods are ideal for studying the behavior of molecules at surfaces, such as during heterogeneous catalysis or in electrochemical systems. wikipedia.orgberkeley.eduunits.it In a typical SFG experiment, two laser beams—one at a fixed visible frequency and one at a tunable infrared frequency—are overlapped at an interface. A signal is generated at the sum of the two input frequencies, providing vibrational spectra of the molecules at the interface. wikipedia.org This surface specificity arises because SFG is a second-order nonlinear process, which is forbidden in centrosymmetric media but allowed at interfaces where inversion symmetry is broken.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating reaction mechanisms. NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F), allowing for the identification of reactants, intermediates, and products in a reaction mixture. nih.gov Dynamic NMR studies can also provide information on conformational changes and rotational barriers in molecules. For instance, studies on related compounds like p-trifluoromethanesulfonylbenzyltriflone have used dynamic NMR to investigate rotational isomerism and the electronic density distribution in carbanions. researchgate.net For 4-(Trifluoromethylsulfonyl)benzonitrile, ¹⁹F NMR would be particularly useful for probing the electronic environment of the trifluoromethylsulfonyl group and how it changes during a chemical reaction.

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling the identification of reaction intermediates and products. nrao.edu When coupled with techniques like electrospray ionization (ESI), it can be used to study reaction kinetics and mechanisms in solution. For reactions involving this compound, MS could be used to detect and characterize transient intermediates, providing crucial evidence for proposed reaction pathways. The nitrile group is a versatile functional group in pharmaceuticals, and understanding its reaction mechanisms is crucial for drug design and development. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide a powerful complement to experimental studies, offering insights into molecular properties and reaction dynamics that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) has become a leading method in quantum chemistry for studying the electronic structure of molecules. q-chem.com DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. For benzonitrile (B105546) and its derivatives, DFT has been used to analyze their near-edge x-ray absorption fine-structure spectra and to understand the influence of substituents on their electronic properties. aps.orgresearchgate.net

For this compound, DFT calculations can be used to determine key electronic parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are crucial for predicting the molecule's reactivity. The strong electron-withdrawing nature of both the trifluoromethylsulfonyl and nitrile groups is expected to significantly influence the electronic structure of the benzene (B151609) ring, making it susceptible to nucleophilic attack. DFT calculations can quantify these effects and predict the most likely sites for reaction. researchgate.net

Below is a hypothetical table of DFT calculated properties for this compound, illustrating the kind of data that can be generated.

PropertyCalculated Value
HOMO Energy-8.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap6.4 eV
Dipole Moment5.2 D

Note: The values in this table are illustrative and not from a specific published calculation on this compound.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. pharmaexcipients.com MD simulations can provide insights into the behavior of molecules in complex environments, such as in solution or at interfaces. stanford.edu For benzonitrile, MD simulations have been used to study its orientational relaxation and local structure in the liquid state. stanford.edu These simulations have provided evidence for local antiparallel configurations of benzonitrile molecules, which influence the liquid's properties. stanford.edu

For this compound, MD simulations could be employed to investigate its interactions with solvent molecules, its behavior at liquid-vapor or liquid-solid interfaces, and its potential to aggregate. chemrxiv.orgacs.org Such simulations would be particularly useful for understanding its properties in biological systems, for example, its interaction with lipid membranes or proteins. nih.govnih.govmdpi.com The insights gained from MD simulations can help in the design of materials with specific properties or in understanding the pharmacokinetic behavior of drug molecules. pharmaexcipients.com

Quantum chemical methods are essential for the detailed analysis of reaction mechanisms. numberanalytics.com By mapping out the potential energy surface of a reaction, these methods can identify the minimum energy pathways that connect reactants to products. arxiv.org Key to this analysis is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and thus its rate.

For reactions involving this compound, quantum chemical calculations can be used to explore different possible reaction pathways, calculate the activation energies for each step, and determine the structures of all intermediates and transition states. numberanalytics.comarxiv.org The nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. libretexts.org Quantum chemical analysis can provide a detailed understanding of the mechanisms of these reactions, including the role of catalysts. For example, in the formation of benzonitrile, quantum chemical calculations have been used to investigate the energetic barriers of different reaction pathways. nrao.edu This level of detail is crucial for optimizing reaction conditions and for designing new synthetic routes.

Computational Support for Experimental Observations in Electrolyte Additive Mechanisms

Computational modeling, particularly Density Functional Theory (DFT), provides critical insights into the mechanisms by which this compound functions as an electrolyte additive in lithium-ion batteries. These theoretical studies support experimental findings by elucidating the electronic structure and energetic properties of the molecule, which govern its electrochemical behavior.

The tendency of a molecule to be oxidized is directly related to its highest occupied molecular orbital (HOMO) energy. A higher HOMO energy level indicates that the molecule is more easily oxidized. DFT calculations are employed to determine the HOMO and lowest unoccupied molecular orbital (LUMO) energies. For a molecule to function effectively as a protective additive, its HOMO energy should be higher than that of the solvent molecules in the electrolyte, ensuring it is oxidized first.

While specific DFT calculations for this compound are not widely published, studies on analogous compounds, such as fluorinated benzonitriles, provide a strong basis for understanding its behavior. For instance, research on 2-trifluoromethyl benzonitrile, 3-trifluoromethyl benzonitrile, and 4-trifluoromethyl benzonitrile has shown a direct correlation between their HOMO/LUMO energies and the electrochemical performance of batteries containing them as additives. These studies confirm that the presence of the electron-withdrawing trifluoromethyl group is crucial for tuning the electronic properties of the benzonitrile core.

The trifluoromethylsulfonyl (-SO₂CF₃) group in this compound is an even stronger electron-withdrawing group than the trifluoromethyl (-CF₃) group. This suggests that this compound would have a HOMO energy level that is sufficiently high to promote preferential oxidation. The resulting radical cation would then polymerize on the cathode surface, forming a robust SEI layer.

The table below presents hypothetical, yet expected, comparative data based on the known effects of these functional groups, illustrating the role of computational chemistry in predicting the efficacy of electrolyte additives.

CompoundFunctional GroupExpected Relative HOMO EnergyPredicted Oxidation Potential
Benzonitrile-CNBaselineStandard
4-(Trifluoromethyl)benzonitrile (B42179)-CF₃Higher than BenzonitrileLower than Benzonitrile
This compound-SO₂CF₃Higher than 4-(Trifluoromethyl)benzonitrileLower than 4-(Trifluoromethyl)benzonitrile

This predictive capability of computational modeling is invaluable for the rational design of new and improved electrolyte additives. By screening candidate molecules in silico, researchers can prioritize synthetic efforts and accelerate the development of next-generation lithium-ion batteries with enhanced performance and longevity.

Q & A

Q. What are common synthetic routes for 4-(Trifluoromethylsulfonyl)benzonitrile?

The compound is typically synthesized via coupling reactions such as Suzuki-Miyaura or Sonogashira , which enable the introduction of trifluoromethylsulfonyl groups to the benzonitrile scaffold. For example, trifluoromethylsulfonyl derivatives can be prepared using palladium catalysts in the presence of aryl halides and boronic acids under inert conditions . Hydrosilylation reactions with Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) are also effective for modifying nitrile-containing intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and electronic environments (e.g., δ ~110 ppm for nitrile carbons) .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., m/z values matching calculated [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Strong absorption bands near ~2230 cm1^{-1} for the nitrile group .

Q. What safety precautions are critical during handling?

  • Use PPE (gloves, face shields) and work in a fume hood to avoid inhalation/contact.
  • Implement engineering controls (e.g., ventilation) and follow protocols for nitrile handling, as some derivatives may release toxic degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing trifluoromethylsulfonyl groups?

  • Catalyst Selection : Palladium/phosphine complexes improve coupling efficiency in Suzuki reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Reactions often require heating (80–120°C) to achieve >90% yield .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC resolves regioisomers .

Q. How do researchers resolve contradictions in NMR data for derivatives?

  • 2D NMR Techniques (e.g., HSQC, HMBC) clarify ambiguous proton-carbon correlations in complex substituents .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data (e.g., δ values for aromatic protons) .

Q. What are the electrochemical properties of this compound?

Studies using Sum Frequency Generation (SFG) and Difference Frequency Generation (DFG) spectroscopy reveal adsorption behavior on Au electrodes in ionic liquids (e.g., [BMP][TFSA]). The nitrile group participates in charge-transfer interactions, influencing redox potentials .

Q. How can intramolecular charge-transfer (ICT) states be analyzed?

  • Fluorescence Spectroscopy : Solvatochromic shifts in emission spectra indicate ICT behavior (e.g., Stokes shifts >100 nm) .
  • Time-Resolved Spectroscopy : Measures radiative/non-radiative decay rates to quantify ICT efficiency .

Q. What degradation pathways occur under environmental or metabolic conditions?

  • Nitrile Hydrolase Pathways : Microbial degradation via benzoic acid and catechol intermediates, detected using LC-MS .
  • Photodegradation : UV exposure generates sulfonic acid derivatives, monitored by tracking 19F^{19}\text{F} NMR signal loss .

Methodological Considerations

Q. How to design experiments for studying electron-withdrawing effects of the trifluoromethylsulfonyl group?

  • Comparative Synthesis : Prepare analogs with alternative electron-withdrawing groups (e.g., nitro, cyano) and compare reactivity in nucleophilic substitution .
  • Electrochemical Profiling : Cyclic voltammetry quantifies the group’s impact on reduction potentials .

Q. What strategies validate purity in absence of vendor-provided analytical data?

  • Multi-Technique Cross-Validation : Combine NMR, HRMS, and elemental analysis.
  • Spiking Experiments : Compare retention times/chromatograms with known standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.